molecular formula C23H21FN2O4S B2694680 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 946334-17-4

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2694680
CAS RN: 946334-17-4
M. Wt: 440.49
InChI Key: PVYPMEWAUHMGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H21FN2O4S and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide have been extensively studied. For instance, the synthesis of quinazoline derivatives, which share structural similarities with the target compound, has been explored for potential pharmacological activities. Such compounds have been synthesized from substituted anthranilic acids derived amino quinazolines and benzene sulphonamides, showing significant diuretic, antihypertensive, and anti-diabetic potential in rats (Rahman et al., 2014).

Fluorescence and Spectroscopic Studies

Another research direction involves the use of structurally related compounds as fluorophores for Zn(II), indicating the potential for such molecules to serve as specific markers or probes in biochemical assays. This research demonstrates the ability of tetrahydroquinoline derivatives to shift ultraviolet/visible spectra upon interaction with Zn(II), which can be instrumental in developing new fluorescent probes (Kimber et al., 2003).

Anticancer Properties

Further, tetrahydroquinoline compounds have shown promising anticancer properties, with specific derivatives synthesized to target cancer cells effectively. The design and synthesis of these compounds aim to exploit the cytotoxic activities against human cancer cell lines, highlighting the potential therapeutic applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide derivatives (Redda et al., 2010).

Enzyme Inhibition for Drug Development

Compounds similar to the target molecule have been evaluated for their ability to inhibit enzymes, which is crucial in drug development for various diseases, including tuberculosis. This research shows the importance of structural modifications to enhance the efficacy of sulfonamide derivatives in inhibiting mycobacterial enzymes, offering insights into the design of more effective antituberculosis drugs (Ghorab et al., 2017).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c1-30-22-12-10-19(15-20(22)24)31(28,29)25-18-9-11-21-17(14-18)8-5-13-26(21)23(27)16-6-3-2-4-7-16/h2-4,6-7,9-12,14-15,25H,5,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYPMEWAUHMGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.